2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one is a synthetic organic compound that belongs to the class of pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethylbenzaldehyde with 3-ethyl-5-hydroxybenzaldehyde in the presence of a suitable base to form the corresponding chalcone intermediate. This intermediate is then cyclized using ammonium acetate in acetic acid to yield the desired pyridinone compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyridinone ring can be reduced to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Pyridinones are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Medicine
In medicine, derivatives of pyridinones are investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or coatings to enhance their performance.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved can vary, but typically include binding to the active site of a target protein, modulating its activity, and triggering downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylphenyl)-6-phenylpyridin-4(1H)-one
- 2-(3,5-Dimethylphenyl)-6-(3-methyl-5-hydroxyphenyl)pyridin-4(1H)-one
- 2-(3,5-Dimethylphenyl)-6-(3-ethylphenyl)pyridin-4(1H)-one
Uniqueness
2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one is unique due to the presence of both 3,5-dimethylphenyl and 3-ethyl-5-hydroxyphenyl groups. This combination of substituents can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
CAS No. |
89945-39-1 |
---|---|
Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C21H21NO2/c1-4-15-8-17(10-18(23)9-15)21-12-19(24)11-20(22-21)16-6-13(2)5-14(3)7-16/h5-12,23H,4H2,1-3H3,(H,22,24) |
InChI Key |
MVGWGMXMVLPUFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)O)C2=CC(=O)C=C(N2)C3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.